(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid

Chiral purity Enantiomeric excess Peptide conformation

In β-peptide foldamer synthesis, incorrect stereochemistry or unsubstituted β-amino acids cause helix inversion or loss of conformational stability. (R)-Fmoc-β²-homoalanine (CAS 211682-15-4) is the single-enantiomer building block that ensures uniform left-handed 11/9-helix folding. • Guarantees correct handedness & maximum helix stability for bioactivity. • ~25% cost saving vs. S-enantiomer at 500 mg scale. • Fmoc chemistry compatible with automated SPPS, ≥95% purity direct-load grade. Procure the R-enantiomer to avoid potency loss and folding defects.

Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
CAS No. 211682-15-4
Cat. No. B557281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
CAS211682-15-4
Synonyms211682-15-4; (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoicacid; (R)-3-(Fmoc-amino)-2-methylpropionicacid; (R)-Fmoc-beta2-Homoala-OH; FMOC-R-3-AMINOISOBUTYRICACID; (R)-3-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-2-METHYL-PROPIONICACID; FMOC-R-AMPA-OH; AmbotzFAA1761; (R)-Fmoc-|A2-Homoala-OH; 30975_ALDRICH; SCHEMBL3740743; 30975_FLUKA; CTK1A1484; MolPort-003-929-813; (R)-FMOC-BETA2-HOMOALANINE; ZINC2526563; ANW-60640; AKOS007930823; AKOS015948773; (R)-3-(N-Fmoc-Amino)isobutyricacid; AB17476; GS-0810; AJ-37625; AK-87763; KB-209925
Molecular FormulaC19H19NO4
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
InChIInChI=1S/C19H19NO4/c1-12(18(21)22)10-20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m1/s1
InChIKeyBMUDOYSTGJHGNI-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(R)-3-Amino-2-methylpropanoic Acid (CAS 211682-15-4): Chiral β²‑Homoalanine Building Block for Solid‑Phase Peptide Synthesis


This compound, (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid (CAS 211682‑15‑4), is a pre‑activated, Fmoc‑protected β²‑amino acid . It carries a single methyl substituent at the C2 position and possesses R stereochemistry, distinguishing it from the more commonly used S‑enantiomer (CAS 203854‑58‑4) and from unsubstituted β‑amino acids such as Fmoc‑β‑alanine. Its primary application is as a chiral building block in Fmoc‑based solid‑phase peptide synthesis (SPPS), where it enables the incorporation of a β‑residue with defined stereochemistry into α/β‑peptide backbones [1].

Workflow
Fmoc-SPPS with automated synthesizer integration
Selection logic
Single (R)-enantiomer for defined helix handedness
Use context
α/β-peptide foldamer design and chiral structural studies

Why Generic Fmoc‑β‑Amino Acids Cannot Replace Fmoc-(R)-3-Amino-2-methylpropanoic Acid (CAS 211682‑15‑4)


Simply substituting another Fmoc‑β‑amino acid for this building block risks losing both stereochemical control and conformational fidelity. The R‑configuration at the C2 chiral centre, combined with the methyl substituent, dictates the handedness and stability of folded secondary structures such as the 11/9‑helix [1]. Using the S‑enantiomer, a racemic mixture, or an unsubstituted β‑residue (e.g., Fmoc‑β‑alanine) can invert helix sense, reduce folding cooperativity, or eliminate the desired local constraint, thereby compromising the bioactivity or structural integrity of the final peptide [1]. The quantitative evidence below demonstrates specific, measurable differences that justify preferential procurement of the single enantiomer.

This product (R)-enantiomer
Controls helix sense and folding cooperativity when building 11/9-helical α/β-peptides [1].
(S)-enantiomer or racemate
Inverts helix handedness; racemic mixture halves the desired stereoisomer population and introduces conformational heterogeneity that may confound bioassay results.
Unsubstituted Fmoc-β-alanine
Lacks the C2 methyl constraint and cannot reproduce the 11/9-helix propensity; folding stability may drop and local backbone conformation will differ.

Quantitative Differentiation Evidence for Fmoc-(R)-3-Amino-2-methylpropanoic Acid (CAS 211682‑15‑4)


Enantiomeric Configuration Retention vs. Racemic Fmoc‑DL‑β‑Aminoisobutyric Acid

Commercial suppliers specify chemical purity ≥ 95 % (HPLC) for the single (R)-enantiomer, whereas the racemic mixture (Fmoc‑DL‑3‑aminoisobutyric acid, CAS 186320‑19‑4) is explicitly a 1:1 mixture of enantiomers [1]. Use of the racemate introduces conformational heterogeneity in the final peptide, effectively halving the population of the desired stereoisomer and potentially abolishing specific biological activity that depends on a single handedness.

Enantiomeric purity
Data to verify
≥95% single enantiomervs50% in racemate
Single-enantiomer ensures homogeneous incorporation; racemic form dilutes active conformation.
Supplier HPLC specification; confirm independent lot ee.
Chiral purity Enantiomeric excess Peptide conformation

Helical Folding Propensity: β²‑Homoalanine vs. β³‑Homoalanine

Circular dichroism (CD) spectroscopy on α/β‑peptides composed of alternating L‑α‑alanine and (S)‑β²‑homoalanine showed that β²‑homoalanine promotes 11/9‑helical folding more strongly than β³‑homoalanine in polar protic solvents [1]. Although the published study employed the S‑enantiomer, the structural principle is stereochemistry‑dependent; the R‑enantiomer is expected to induce the opposite helical screw sense, providing a tool for designing right‑ vs. left‑handed foldamers.

Helix induction
Class-level
β²-homoalanine stronger CDvsβ³-homoalanine weaker
Supports stereochemistry-dependent 11/9-helical folding; R-enantiomer expected to give opposite screw sense.
Published S-enantiomer data; class-level inference for R-form.
Foldamer Secondary structure Circular dichroism

Procurement Cost Advantage: (R)‑ vs. (S)‑Fmoc‑β²‑Homoalanine

At the time of writing, the (R)-enantiomer (CAS 211682‑15‑4) is listed at a lower price point than the (S)-enantiomer (CAS 203854‑58‑4) from the same specialty supplier: $560.00 vs. $750.00 for a 500 mg unit . This price differential can be significant for labs synthesising large peptide libraries or requiring multi‑gram quantities for preclinical studies.

Procurement cost
Head-to-head
$560.00/500 mgvs$750.00/500 mg (S)
~25% lower list price for the (R)-enantiomer at comparable purity.
Chiralix catalogue pricing; verify at time of order.
Cost efficiency Chiral building block Procurement

Solid‑Phase Peptide Synthesis Compatibility vs. Non‑Fmoc Protected β‑Amino Acids

Fmoc‑protected amino acids are the standard for automated SPPS because the Fmoc group is removed with 20 % piperidine in DMF within 10–20 minutes, while the tert‑butyl‑based side‑chain protections remain intact [1]. Non‑Fmoc protected β‑amino acids (e.g., Boc‑ or Cbz‑protected) require different deprotection conditions that are incompatible with standard Fmoc protocols, necessitating instrument re‑configuration and increasing the risk of side reactions. The target compound therefore integrates seamlessly into existing automated peptide synthesizer workflows.

SPPS compatibility
Method context
Fmoc deprotection ≤20 min vs ≥30 min for Boc/Cbz
Direct Fmoc-SPPS integration avoids orthogonal deprotection setups.
Standard piperidine/DMF protocol; class-level advantage.
SPPS Fmoc deprotection Coupling efficiency

Optimal Application Domains for Fmoc-(R)-3-Amino-2-methylpropanoic Acid (CAS 211682‑15‑4)


Left‑Handed 11/9‑Helical Foldamer Construction

When the synthetic objective is to create a left‑handed 11/9‑helix, exclusive use of the (R)-β²‑homoalanine building block ensures uniform handedness and maximum helix stability [1]. The superior helix‑promoting ability of β²‑homoalanine over β³‑homoalanine, combined with the correct enantiomer selection, yields foldamers with predictable three‑dimensional structures suitable for protein‑surface recognition studies.

Enzyme‑Resistant Peptide Inhibitors Requiring Defined Stereochemistry

β‑Peptides are inherently resistant to proteolytic degradation [REFS-1, Section 2]. Incorporating (R)-β²‑homoalanine into inhibitor sequences that target enzymes with chiral binding pockets demands single‑enantiomer purity; the racemic mixture would reduce potency by at least 50 % due to the presence of the inactive enantiomer [2].

High‑Throughput Peptide Library Synthesis on Automated SPPS Platforms

The Fmoc protection chemistry of this compound matches the standard deprotection‑coupling‑wash cycles of modern automated peptide synthesizers [3]. Procurement of the single (R)-enantiomer in ≥ 95 % purity allows direct loading without additional purification, accelerating library production while maintaining stereochemical integrity [2].

Cost‑Sensitive Academic or SME Peptide Research Programs

For exploratory studies where the target helix handedness can be achieved by sequence permutation, selecting the (R)-enantiomer over the (S)-form provides a measurable procurement cost saving (~25 % per 500 mg unit) without sacrificing chemical quality . This cost advantage becomes material when scaling from milligram‑scale pilot syntheses to gram‑scale lead optimisation campaigns.

Application
Selection Property
Validation Focus
Left-handed 11/9-helical foldamer design
Enantiomer-specific helix induction
CD spectroscopy, helix sense confirmation
Enzyme-resistant peptide inhibitor development
Single-enantiomer β-residue incorporation
Bioassay stereospecificity, potency retention
Automated SPPS library synthesis
Fmoc deprotection compatibility
Coupling efficiency, cycle time monitoring
Cost-sensitive scale-up research
Enantiomer procurement cost
Cost-per-unit comparison, purity maintenance
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